

Minimizing toxicity of YKL-1-116 in animal models

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Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B10817727

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Technical Support Center: YKL-1-116

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective and covalent CDK7 inhibitor, **YKL-1-116**, in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in-vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is **YKL-1-116** and what is its mechanism of action?

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^{[1][2]} It forms an irreversible bond with a cysteine residue (Cys312) near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.^[3] CDK7 is a crucial component of the transcription factor TFIIF and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.^[1]

Q2: What are the known off-targets of **YKL-1-116**?

YKL-1-116 is highly selective for CDK7. In vitro and in vivo kinome profiling have shown that it does not significantly inhibit other cyclin-dependent kinases such as CDK9, CDK12, or CDK13 at concentrations where it effectively inhibits CDK7.^{[2][4]} This high selectivity is a key factor in its potentially favorable toxicity profile compared to less selective kinase inhibitors. However,

some off-target activity has been noted at higher concentrations for kinases like CHK2, FGR, PRKCQ, and SRC.

Q3: Is there a known Maximum Tolerated Dose (MTD) for **YKL-1-116** in common animal models?

As of the latest available information, a definitive Maximum Tolerated Dose (MTD) for **YKL-1-116** has not been formally published for common animal models. Researchers should perform their own dose-escalation studies to determine the MTD in their specific model and experimental conditions. For context, a more recent and potent analog, YKL-5-124, has been shown to be well-tolerated in mice at doses up to 10 mg/kg with no significant changes in body weight or blood counts observed. In some xenograft models, YKL-5-124 was administered for two weeks without evident toxicity.

Q4: What are the potential on-target toxicities of CDK7 inhibition?

Given CDK7's essential roles in transcription and cell cycle regulation in normal tissues, on-target toxicities are a possibility. Potential on-target effects could manifest in rapidly dividing tissues, leading to:

- Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and weight loss.
- Hematological Toxicity: Myelosuppression, including neutropenia and thrombocytopenia.
- Fatigue and Asthenia: General weakness and lack of energy.

These are common toxicities observed with other kinase inhibitors that affect cell cycle and proliferation.

Q5: How can I minimize the toxicity of **YKL-1-116** in my animal studies?

Minimizing toxicity involves a multi-faceted approach:

- Dose Optimization: Conduct a thorough dose-finding study to identify the lowest effective dose.

- **Formulation:** Utilize a well-tolerated vehicle for administration. Common formulations for in vivo studies with kinase inhibitors include solutions with DMSO, PEG300, Tween 80, and saline, or suspensions in corn oil.
- **Dosing Schedule:** Consider intermittent dosing schedules (e.g., dosing on specific days of the week) rather than continuous daily dosing to allow for recovery of normal tissues.
- **Supportive Care:** Provide supportive care to the animals, such as nutritional support and hydration, to help manage potential side effects.[\[5\]](#)[\[6\]](#)

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|---|--|--|
| Significant weight loss (>15%) or poor body condition. | On-target effects on GI tract or off-target toxicities. | - Reduce the dose of YKL-1-116.- Switch to an intermittent dosing schedule.- Ensure adequate hydration and provide palatable, high-calorie food supplements. |
| Diarrhea or loose stools. | Inhibition of proliferation in intestinal crypt cells. | - Administer anti-diarrheal medication as per veterinary guidance.- Reduce the dose or interrupt dosing until resolution. |
| Signs of lethargy, hunched posture, or rough coat. | General malaise, potential dehydration, or systemic toxicity. | - Temporarily halt treatment and provide supportive care.- Monitor blood parameters (CBC) for signs of myelosuppression.- Consider dose reduction upon re-initiation of treatment. |
| Abnormal bloodwork (e.g., neutropenia, thrombocytopenia). | Myelosuppression due to inhibition of hematopoietic progenitor cell proliferation. | - Reduce the dose of YKL-1-116.- Increase the interval between doses to allow for bone marrow recovery. |

Data Summary

YKL-1-116 Kinase Selectivity Profile

The following table summarizes the selectivity of **YKL-1-116** against various cyclin-dependent kinases as determined by in vivo KiNativ™ kinome profiling.^[4]

| Kinase Target | Percent Inhibition |
|---------------|--------------------|
| CDK7 | High |
| CDK1 | Low |
| CDK2 | Low |
| CDK3 | Low |
| CDK4 | Low |
| CDK5 | Low |
| CDK6 | Low |
| CDK9 | No |
| CDK12 | No |
| CDK13 | No |

Data is presented qualitatively based on published reports. "High" indicates significant inhibition at therapeutic concentrations, "Low" indicates minimal inhibition, and "No" indicates no significant inhibition.

Experimental Protocols

Protocol for a Preliminary In Vivo Toxicity Assessment of YKL-1-116 in Mice

This protocol outlines a general procedure for an initial dose-finding and toxicity study.

1. Animal Model:

- Select a relevant mouse strain (e.g., CD-1, BALB/c, or the strain used for efficacy studies).
- Use healthy, age-matched animals (e.g., 6-8 weeks old).

2. Formulation of **YKL-1-116**:

- Prepare a stock solution of **YKL-1-116** in 100% DMSO.
- For a final dosing solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh daily.

3. Dose Escalation Study Design:

- Establish at least 3-4 dose groups and a vehicle control group (n=3-5 mice per group).
- Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).
- Administer **YKL-1-116** via the intended experimental route (e.g., intraperitoneal injection) daily for 5-7 days.

4. Monitoring and Data Collection:

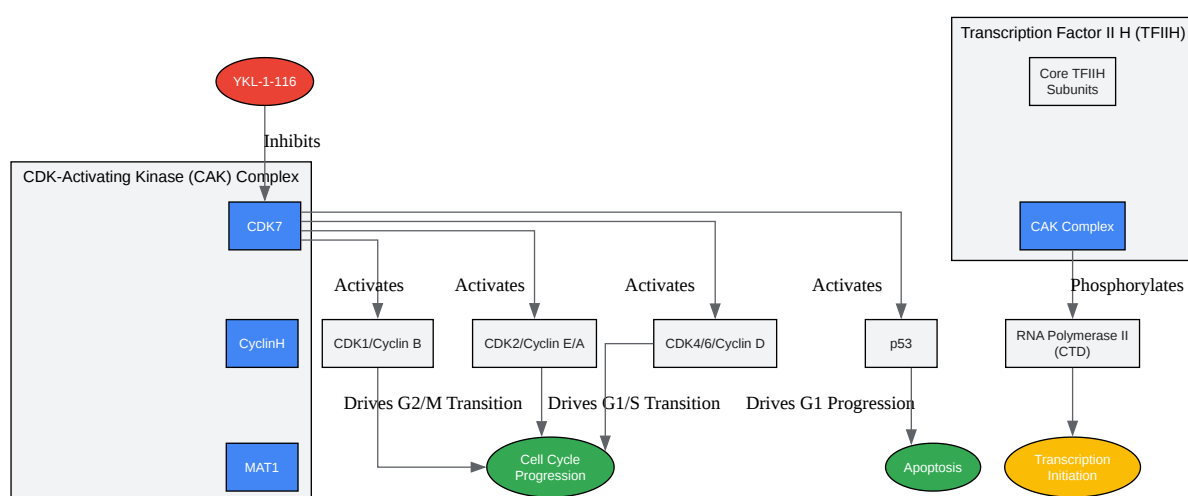
- Daily:
 - Measure body weight.
 - Perform clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, stool consistency).
- End of Study (or if humane endpoints are reached):
 - Collect blood for complete blood count (CBC) and serum chemistry analysis.
 - Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, GI tract) for histopathological analysis.

5. Determination of MTD:

- The MTD is typically defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Visualizations

CDK7 Signaling Pathway



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